2-(6-Methylpyridin-3-yl)propan-1-ol
CAS No.: 2248386-28-7
Cat. No.: VC5381796
Molecular Formula: C9H13NO
Molecular Weight: 151.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248386-28-7 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.209 |
IUPAC Name | 2-(6-methylpyridin-3-yl)propan-1-ol |
Standard InChI | InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3 |
Standard InChI Key | YEABQILEAHSJBT-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C=C1)C(C)CO |
Introduction
Structural Characteristics and Nomenclature
Table 1: Comparative Structural Features of Pyridine Alcohols
Compound | CAS Number | Hydroxyl Position | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
2-(6-Methylpyridin-3-yl)propan-1-ol | Not available | C1 | C9H13NO | 151.21 |
2-(6-Methylpyridin-3-yl)propan-2-ol | 40472-90-0 | C2 | C9H13NO | 151.21 |
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol | 1565594-28-6 | C1 | C10H16N2O | 180.25 |
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 2-(6-methylpyridin-3-yl)propan-1-ol are documented, analogous methods for pyridine alcohols suggest feasible pathways:
Grignard Reaction
A proposed route involves reacting 6-methylpyridin-3-ylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the primary alcohol. This method mirrors the synthesis of 2-(6-methylpyridin-3-yl)propan-2-ol but uses ethylene oxide instead of acetone to position the hydroxyl group at C1.
Physicochemical Properties
Physical State and Solubility
Based on structural analogs, 2-(6-methylpyridin-3-yl)propan-1-ol is predicted to be a colorless liquid at room temperature with:
-
Boiling Point: ~220–230°C (estimated via analogy to propan-2-ol isomer).
-
Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the hydroxyl group, and partially soluble in nonpolar solvents like hexane .
Spectroscopic Data
IR Spectroscopy: Expected peaks include:
-
O-H stretch: 3200–3600 cm⁻¹ (broad).
-
C-O stretch: 1050–1150 cm⁻¹.
NMR (Predicted):
Chemical Reactivity and Applications
Oxidation and Reduction
-
Oxidation: The primary alcohol can be oxidized to 3-(6-methylpyridin-3-yl)propanoic acid using strong oxidizing agents like KMnO4.
-
Reduction: While reduction is less common, the hydroxyl group could be replaced via Mitsunobu reactions to form ethers or esters.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing stereoselective routes for enantiomerically pure forms.
-
Biological Screening: Evaluating antimicrobial, anticancer, and neuroactive properties.
-
Thermodynamic Studies: Measuring exact melting/boiling points and partition coefficients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume